(3-Chloroisoquinolin-6-yl)boronic acid
Overview
Description
(3-Chloroisoquinolin-6-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and polyols, which are present in various biomolecules .
Mode of Action
(3-Chloroisoquinolin-6-yl)boronic acid, like other boronic acids, can form reversible covalent bonds with 1,2- and 1,3-diols . This property allows it to interact with various biomolecules, potentially altering their function. The exact mode of action would depend on the specific targets it interacts with.
Biochemical Pathways
Boronic acids are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar reactions, affecting the synthesis of various organic compounds.
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c , suggesting that its stability and bioavailability could be influenced by temperature and other environmental conditions.
Result of Action
Given its potential to form reversible covalent bonds with diols and polyols, it could potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and bioavailability could be affected by temperature, as suggested by its storage conditions . Additionally, the pH of the environment could influence its ability to form reversible covalent bonds with diols and polyols .
Properties
IUPAC Name |
(3-chloroisoquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJPJGXLCGBLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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